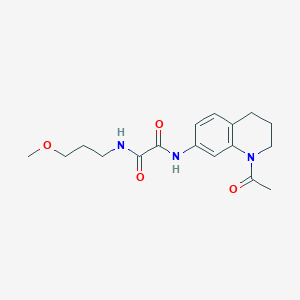
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxypropyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxypropyl)oxamide is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antitubercular Activities
Research on quinoline derivatives has demonstrated their potential in antimicrobial and antitubercular activities. Novel carboxamide derivatives of 2-quinolones have been synthesized and shown to exhibit promising antibacterial, antifungal, and antitubercular activities. The synthesis involves refluxing 3-acetyl-1-amino-quinolin-2-one with substituted benzoic acid, confirming the structures through IR, 1H NMR, and mass spectra analyses. These compounds were tested for their activities using tube dilution and microplate Alamar blue assay methods, suggesting their application in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).
Synthesis and Reactivity in Organic Chemistry
Quinoline derivatives have been explored for their reactivity and utility in synthesizing other complex organic molecules. For example, the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride led to the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide. These reactions underline the versatility of quinoline derivatives in organic synthesis, providing pathways to various structurally complex and potentially biologically active compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Biological Activities and Potential Therapeutic Applications
Quinoline derivatives have been extensively studied for their biological activities, including anti-inflammatory, acetylcholinesterase inhibitory, and antimalarial activities. The chemical transformation of Baylis-Hillman adducts into biologically interesting compounds like carbostyrils (2-hydroxyquinolines) illustrates the potential therapeutic applications of these derivatives in treating various diseases (Gowrisankar, Na, Lee, & Kim, 2005).
Chemical Reactivity and Modification
Quinoline derivatives are also significant in chemical studies for understanding molecular reactivity and designing new chemical sensors. The reactivity of methoxy 4-o-aryl quinolines towards glutathione displacement in vitro and in vivo has provided insights into the chemical behavior of these compounds, suggesting their utility in developing novel chemosensors and studying drug-protein interactions (Teffera et al., 2008).
特性
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12(21)20-9-3-5-13-6-7-14(11-15(13)20)19-17(23)16(22)18-8-4-10-24-2/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFYOSYEPNXCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2640612.png)
![(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol](/img/structure/B2640613.png)
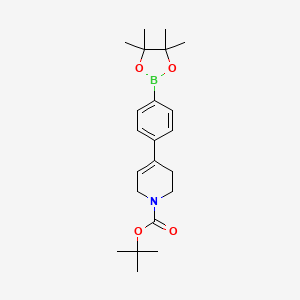
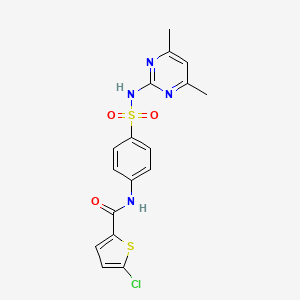

![(S)-2-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)acetic acid](/img/structure/B2640621.png)
![N~6~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640623.png)
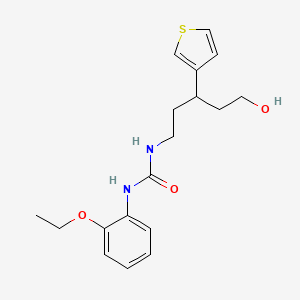
![Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B2640627.png)
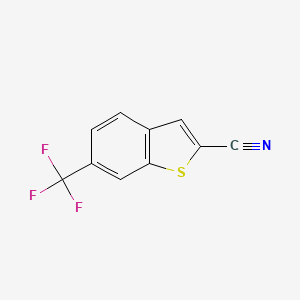

![N-(4-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2640631.png)
![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2640632.png)

